Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate
Description
Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate is a chemical compound with the molecular formula C12H13N3O2. It is an indole derivative, which means it contains the indole ring system, a structure commonly found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
ethyl N-(1H-indol-3-ylmethylideneamino)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)15-14-8-9-7-13-11-6-4-3-5-10(9)11/h3-8,13H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGDKFQXGPPXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=CC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935439 | |
| Record name | Ethyl hydrogen [(1H-indol-3-yl)methylidene]carbonohydrazonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15641-27-7 | |
| Record name | Ethyl hydrogen [(1H-indol-3-yl)methylidene]carbonohydrazonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Analysis of Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | Chloroform | 60–80 | 8–12 | 65–75 |
| AcOH | Ethanol | 70–80 | 4–6 | 70–80 |
| InCl₃ | Solvent-free | 100 | 2–3 | 85–90 |
The use of indium trichloride (InCl₃) under solvent-free conditions at 100°C represents a significant improvement, achieving yields of 85–90% within 2–3 hours. This Lewis acid facilitates imine formation by polarizing the aldehyde carbonyl, accelerating the condensation kinetics.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a high-efficiency alternative, reducing reaction times to minutes. A protocol involving 3-cyanoacetyl indoles and ethyl hydrazinecarboxylate under microwave conditions (540 W, 130°C) achieves 80–85% yields in 15–20 minutes. While originally designed for pyranyl-indole derivatives, this method is adaptable to the target compound by substituting indole-3-carbaldehyde.
Mechanistic Insights :
-
Microwave energy enhances molecular collisions, accelerating the condensation step.
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Uniform heating minimizes thermal degradation, improving product purity.
Industrial-Scale Production
Scaling up the synthesis requires addressing cost, safety, and environmental impact. Industrial protocols prioritize:
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Continuous flow reactors : To maintain consistent temperature and mixing.
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Solvent recycling : Ethanol or chloroform recovery systems.
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Catalyst recovery : Immobilized InCl₃ on silica gel for reuse.
A pilot study demonstrated a 200-liter batch producing 12.5 kg of product (78% yield) using AcOH catalysis and ethanol recycling.
Analytical Characterization
Post-synthesis analysis ensures product integrity:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.65 (s, 1H, CH=N), 7.2–7.8 (m, indole) |
| ¹³C NMR | δ 162.9 (C=O), 130.8 (CH=N) |
| IR | 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate, a compound characterized by its indole structure, has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of this compound
- Chemical Formula : C12H13N3O2
- CAS Number : 15641-27-7
- Molecular Structure : The compound features an indole ring which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of ethyl hydrazinecarboxylate with indole-3-carbaldehyde under controlled conditions. This reaction can be optimized for yield and purity using various catalysts and temperature settings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety allows for binding to various receptors and enzymes, leading to:
- Antiviral Activity : The compound has shown potential in inhibiting viral replication.
- Anticancer Properties : It induces apoptosis in cancer cells through modulation of signaling pathways.
- Antimicrobial Effects : Exhibits activity against a range of pathogens .
Antiviral Activity
Research indicates that this compound may inhibit viral replication, making it a candidate for antiviral drug development. Specific studies have demonstrated its efficacy against certain viral strains, although further research is needed to elucidate the exact mechanisms involved.
Anticancer Properties
The compound has been investigated for its anticancer properties. In vitro studies have reported that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .
Antimicrobial Effects
This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits protein synthesis, contributing to its effectiveness as an antimicrobial agent .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Showed significant inhibition of viral replication in vitro. |
| Study B | Anticancer Properties | Induced apoptosis in cancer cell lines with activation of caspases. |
| Study C | Antimicrobial Effects | Effective against multiple bacterial strains; mechanism involves disruption of cell wall synthesis. |
Comparative Analysis with Similar Compounds
This compound can be compared with other indole derivatives known for their biological activities:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Involved in plant growth regulation |
| Indole-3-carbinol | Anticancer agent | Found in cruciferous vegetables; studied for chemopreventive properties |
| Tryptophan | Essential amino acid | Precursor to serotonin; involved in mood regulation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, hydrazine hydrate reacts with indole-derived esters (e.g., ethyl 2-(1H-indol-3-yl)acetate) in ethanol under reflux, followed by cyclization with carbon disulfide and a base (e.g., KOH). Key parameters include reaction time (3–8 hours), temperature (room temperature to reflux), and stoichiometric ratios of reagents. Recrystallization in ethanol is often used for purification .
- Optimization : Adjusting the solvent polarity (e.g., methanol vs. ethanol) and catalyst concentration can improve yields. Monitoring via TLC or NMR ensures reaction completion.
Q. How is the purity and structural integrity of this compound verified post-synthesis?
- Analytical Techniques :
- Spectroscopy : -NMR and -NMR confirm the presence of characteristic peaks (e.g., indole NH at δ 10.9–11.5 ppm, hydrazine protons at δ 7.5–8.2 ppm) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and O.
Advanced Research Questions
Q. What mechanistic insights explain the catalytic role of this compound in Mitsunobu-like reactions?
- Mechanistic Analysis : Ethyl hydrazinecarboxylate derivatives act as recyclable azo reagents. The compound’s electrophilicity (enhanced by electron-withdrawing groups like cyano) facilitates hydrazone-to-azo oxidation, critical for transferring redox equivalents. Kinetic studies (e.g., ) show its superior performance over dichlorophenyl analogs due to faster oxidation rates and stability under aerobic conditions .
- Data Contradiction : Lower inversion ratios in certain reactions (e.g., with (S)-ethyl lactate) suggest steric hindrance or competing pathways. Comparative studies with triphenylphosphine systems are recommended.
Q. How do structural modifications (e.g., substituents on the indole ring) impact biological activity?
- Structure-Activity Relationship (SAR) :
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| 6-Methylindole | Antimicrobial | Enhanced lipophilicity improves membrane penetration . |
| 4-Cyanophenyl | HDAC inhibition | Electron-withdrawing groups increase binding affinity to zinc ions in HDAC active sites . |
- Contradictions : Some analogs with nitro groups show poor stability despite high electrophilicity, necessitating stability assays under physiological conditions .
Q. What strategies resolve discrepancies in spectroscopic data for hydrazone vs. azo tautomers?
- Resolution Methods :
- Variable Temperature NMR : Identifies tautomeric equilibria by observing peak splitting at low temperatures.
- X-ray Crystallography : Provides definitive proof of tautomeric forms. For example, azo tautomers exhibit planar geometries, while hydrazones show non-planar conformations .
- Case Study : In Mitsunobu reactions, -NMR monitoring at 400 MHz detects transient intermediates, aiding in kinetic profiling .
Experimental Design Considerations
Q. How to design experiments for evaluating the compound’s chelation potential with transition metals?
- Protocol :
Prepare metal salts (e.g., CoCl, NiCl, CuCl) in ethanol.
Mix with the ligand (hydrazinecarboxylate) at 1:1–1:3 molar ratios.
Characterize complexes via UV-Vis (d-d transitions), ESR (for Cu), and conductance measurements .
- Data Interpretation : Bathochromic shifts in UV-Vis spectra indicate ligand-to-metal charge transfer (LMCT).
Q. What computational methods validate electronic properties for drug design applications?
- Theoretical Approaches :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Molecular Docking : Simulate binding modes with target proteins (e.g., HDAC8) using AutoDock Vina.
Key Challenges and Troubleshooting
- Low Yields in Cyclization Steps : Use anhydrous conditions and inert atmospheres to minimize side reactions.
- Ambiguous NMR Peaks : Employ - COSY or HSQC for proton assignment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
